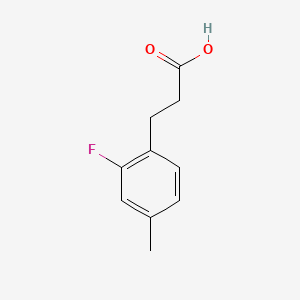

3-(2-Fluoro-4-methylphenyl)propionic acid

Übersicht

Beschreibung

3-(2-Fluoro-4-methylphenyl)propionic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propionic acid, where the propionic acid moiety is substituted with a 2-fluoro-4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid typically begins with 2-fluoro-4-methylaniline. The process involves the formation of a diazonium salt from the aniline, followed by an in situ Heck-type coupling with Pd(dba)2 and methyl acrylate to afford the α,β-unsaturated ester. This ester is then hydrogenated and hydrolyzed to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluoro-4-methylphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the propionic acid moiety into a carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces carboxylic acid derivatives.

Reduction: Yields alcohol derivatives.

Substitution: Results in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are often utilized in the development of drugs due to their biological activity and structural similarity to naturally occurring compounds.

- Antidepressants : 3-(2-Fluoro-4-methylphenyl)propionic acid is involved in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety disorders. For instance, it can be a precursor for compounds like dapoxetine, known for its efficacy in treating premature ejaculation and depression .

- Antibiotics : The compound also finds use in the synthesis of novel antibiotics. Its structural features can enhance the bioavailability and effectiveness of antibiotic agents .

Biochemical Applications

In biochemistry, this compound acts as an organic buffering agent, particularly in cell culture applications. It maintains physiological pH levels (6-8.5), which is crucial for cellular functions and enzymatic reactions .

- Cell Culture : As a non-ionic buffer, it supports various biological assays by stabilizing pH during cell growth and experimentation, thereby ensuring consistent experimental conditions .

Organic Synthesis

The compound is widely employed as an intermediate in organic synthesis. Its fluorinated structure allows for unique reactivity patterns that can be exploited to create more complex molecules.

- Synthesis of Fluorinated Compounds : The presence of fluorine enhances the lipophilicity and metabolic stability of organic compounds. This property is particularly useful in drug design where fluorinated analogs often exhibit improved pharmacokinetic profiles .

- Building Block for Complex Molecules : It serves as a precursor for synthesizing various fluorinated aliphatic alcohols and phenolic compounds, which are important in both academic research and industrial applications .

Case Studies and Research Findings

Numerous studies have highlighted the utility of this compound in various applications:

Wirkmechanismus

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Fluoro-4-methoxyphenyl)propionic acid

- 3-(2,4-Dimethylphenyl)propionic acid

Comparison

3-(2-Fluoro-4-methylphenyl)propionic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Biologische Aktivität

3-(2-Fluoro-4-methylphenyl)propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- Melting Point : 44°C to 47°C

The compound features a propanoic acid structure with a 2-fluoro-4-methylphenyl group, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to alterations in metabolic pathways or cellular functions.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic effects : The structural similarity to known analgesics suggests potential pain-relieving properties.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its distinctive features and potential advantages:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)propanoic acid | C10H11FO2 | Different fluorine position; potential anti-inflammatory properties |

| 4-(5-Fluoro-2-methylphenyl)butanoic acid | C12H13FO2 | Longer carbon chain; possible enhanced lipophilicity |

| 3-(5-Methylphenyl)propanoic acid | C10H12O2 | No fluorine; serves as a baseline for comparison |

These comparisons suggest that the fluorinated aromatic ring in this compound may impart unique reactivity and biological activity compared to its analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the alkylation of appropriate precursors. For instance, TiCl4-mediated alkylation has been reported as an effective method for synthesizing similar compounds.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study explored the anti-inflammatory effects of structurally related compounds, suggesting that the presence of fluorine could enhance activity against specific inflammatory pathways. This provides a basis for further investigation into the therapeutic potential of this compound in inflammatory diseases.

-

Pain Management :

- In vitro assays demonstrated that compounds with similar structures exhibited analgesic effects by modulating pain pathways. Further research is needed to confirm if this compound shares these properties.

Eigenschaften

IUPAC Name |

3-(2-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOAGAGIHCHXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.